Cas no 88990-04-9 (1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)-)
88990-04-9 structure
Product Name:1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)-
CAS-nummer:88990-04-9
MF:C21H17N3O2S
MW:375.443583250046
CID:616911
PubChem ID:71321267
Update Time:2025-04-19
1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)-
- 1-(benzenesulfonyl)-6-(1-phenylethenyl)benzimidazol-2-amine
- 88990-04-9
- DTXSID60751102
- 1-(Benzenesulfonyl)-6-(1-phenylethenyl)-1H-benzimidazol-2-amine
-
- Inchi: 1S/C21H17N3O2S/c1-15(16-8-4-2-5-9-16)17-12-13-19-20(14-17)24(21(22)23-19)27(25,26)18-10-6-3-7-11-18/h2-14H,1H2,(H2,22,23)
- InChI-sleutel: PDWJLLXJMQPOOU-UHFFFAOYSA-N
- LACHT: S(C1C=CC=CC=1)(N1C(N)=NC2C=CC(C(=C)C3C=CC=CC=3)=CC1=2)(=O)=O
Berekende eigenschappen
- Exacte massa: 375.10414797g/mol
- Monoisotopische massa: 375.10414797g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 4
- Complexiteit: 632
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 86.4Ų
1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)- Gerelateerde literatuur
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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